molecular formula C16H11Cl2F3N2O B2773829 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide CAS No. 2059279-67-1

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide

货号: B2773829
CAS 编号: 2059279-67-1
分子量: 375.17
InChI 键: VACXFAUCBZMDIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2F3N2O and its molecular weight is 375.17. The purity is usually 95%.
BenchChem offers high-quality 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3N2O/c17-10-1-3-11(4-2-10)23-14(24)15(5-6-15)13-12(18)7-9(8-22-13)16(19,20)21/h1-4,7-8H,5-6H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACXFAUCBZMDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's systematic name reflects its intricate structure, which includes a cyclopropane moiety and multiple halogen substituents. The molecular formula is C19H17ClF3N4OC_{19}H_{17}ClF_3N_4O, indicating the presence of chlorine and trifluoromethyl groups that may influence its biological activity.

Anticancer Properties

Research indicates that derivatives of pyridine, particularly those containing halogen substitutions, exhibit anticancer properties. For instance, piperidine derivatives have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways such as NF-κB .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineMechanismReference
1FaDu (hypopharyngeal)Apoptosis induction
2Breast cancerIKKb inhibition
3Colorectal cancerM3R activation

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s . The inhibition of these enzymes is crucial for increasing acetylcholine levels in the brain, thus enhancing cognitive function.

Table 2: Enzyme Inhibition Studies

CompoundAChE Inhibition (%)BuChE Inhibition (%)Reference
17060
28575

The biological activity of this compound is likely mediated through multiple pathways:

  • Apoptosis Induction : Activation of pro-apoptotic factors leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Effective inhibition of cholinesterases contributes to neuroprotective effects.
  • Protein Interaction : The trifluoromethyl and chlorinated groups enhance interactions with protein targets, potentially increasing binding affinity and specificity.

Case Studies

  • Anticancer Efficacy in Preclinical Models : A study evaluated the efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability compared to control groups, suggesting a strong anticancer potential.
  • Neuroprotective Activity : In a model simulating Alzheimer's disease, the compound demonstrated significant AChE inhibition, leading to improved cognitive performance in treated subjects compared to untreated controls.

常见问题

Q. How can researchers optimize the synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate bases (e.g., sodium hydride for deprotonation) and solvents (dimethylformamide or dichloromethane) to stabilize intermediates. Reaction temperatures (0–50°C) and time must be tightly controlled to avoid side reactions. Multi-step protocols should prioritize protecting sensitive functional groups, such as the trifluoromethyl moiety, to prevent degradation .

Q. What analytical techniques are critical for confirming the structural identity and purity of the compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via HPLC with UV detection. For reaction monitoring, thin-layer chromatography (TLC) or in-situ FTIR can track intermediate formation .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodological Answer : Solubility is determined experimentally in solvents like DMSO or aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is assessed via HPLC over 24–72 hours. Molarity calculators aid in preparing stock solutions for dose-response studies .

Advanced Research Questions

Q. What computational strategies can predict the compound’s photophysical or pharmacokinetic properties?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict fluorescence or reactivity. Molecular dynamics simulations model interactions with biological targets (e.g., enzymes). ADMET predictors (e.g., SwissADME) estimate bioavailability and metabolic stability .

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?

  • Methodological Answer : Systematic modifications to the pyridine (e.g., substituting chloro/trifluoromethyl groups) and cyclopropane-carboxamide moieties are synthesized. Analog libraries are screened against target proteins (e.g., kinases) using SPR or fluorescence polarization assays. SAR trends are validated via X-ray crystallography or mutagenesis studies .

Q. How should researchers address contradictory bioassay data between in vitro and cellular models?

  • Methodological Answer : Contradictions may arise from off-target effects or compound instability. Validate assays using orthogonal methods (e.g., Western blotting alongside ELISA). Probe intracellular compound stability via LC-MS/MS. Use isogenic cell lines to isolate target-specific effects .

Q. What strategies improve the translation of in vitro potency to in vivo efficacy?

  • Methodological Answer : Optimize pharmacokinetics by modifying logP (via substituent tweaks) to enhance membrane permeability. Conduct microsomal stability assays to identify metabolic hotspots. Use pro-drug approaches for poorly soluble derivatives. Validate in zebrafish or murine models with PK/PD profiling .

Q. How can degradation pathways be characterized under stressed conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) identify labile sites. LC-MS/MS tracks degradation products. Accelerated stability testing (40°C/75% RH) over 4–8 weeks predicts shelf-life. Stabilizers (e.g., antioxidants) are tested for formulation compatibility .

Key Parameters Table for Advanced Studies

ParameterMethodologyRelevanceReference
LogPHPLC retention time vs. standardsPredicts membrane permeability
Metabolic StabilityLiver microsomal assaysIdentifies cytochrome P450 liabilities
Target Binding AffinitySurface plasmon resonance (SPR)Quantifies protein-ligand interactions
PhotostabilityUV-Vis under controlled irradiationAssesses suitability for imaging probes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。